N1-Methoxymethyl picrinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

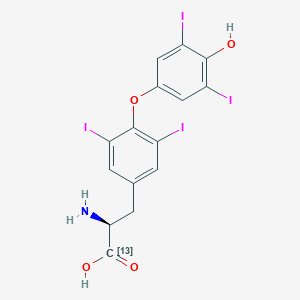

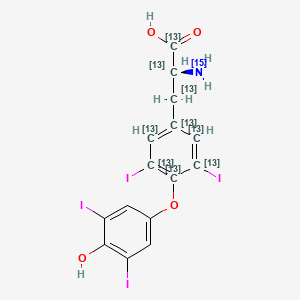

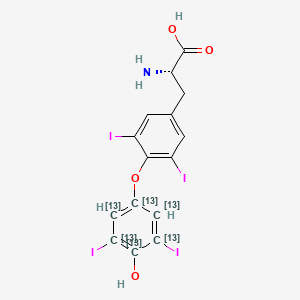

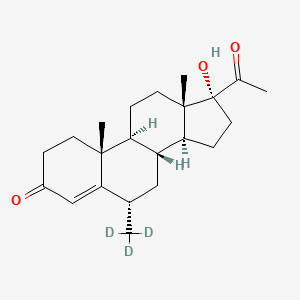

N1-Methoxymethyl picrinine is an indole alkaloid that can be isolated from the leaves of Alstonia scholaris . It is a type of compound that falls under the category of alkaloids .

Synthesis Analysis

The synthesis of this compound involves the isolation from the leaves of Alstonia scholaris . The 2,3-Secofernane triterpenoids, alstonic acids A and B, were isolated from the leaves of Alstonia scholaris together with an indole alkaloid, this compound .Molecular Structure Analysis

The molecular formula of this compound is C22H26N2O4 . The IUPAC name for this compound is 2H,12H-6,12a-Epoxy-2,7a-methanoindolo [2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12- (methoxymethyl)-, methyl ester, (2R,3E,5S,6S,7aR,12aR,12bS,14R) .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 382.5 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Isolation and Structural Characterization

- Isolation from Alstonia scholaris : N1-Methoxymethyl picrinine was isolated from the leaves of Alstonia scholaris, a plant known for its medicinal properties. The isolation process involved chromatographic techniques, and the compound's structure was elucidated using spectroscopic methods, including NMR and MS analyses (Wang et al., 2009). This research contributes to the chemical understanding of Alstonia scholaris and its potential therapeutic uses.

Synthetic Studies

- Total Synthesis of Picrinine : Though not directly focused on this compound, studies on the total synthesis of picrinine, a related alkaloid, provide insights into the synthetic strategies and chemical reactivity of picrinine-type alkaloids. For instance, Fischer indolization was employed as a key step in the total synthesis of picrinine, highlighting the complex chemistry of these alkaloids (Smith et al., 2015).

Pharmacological Insights

- Potential Bioactivity : Although direct applications of this compound were not detailed in the available literature, studies on picrinine and related alkaloids suggest potential bioactive properties, including antimicrobial and anti-inflammatory effects. Research on Alstonia scholaris and its alkaloids, such as the evaluation of anti-pulmonary fibrosis effects, suggests a pharmacological interest in these compounds (Zhao et al., 2020).

Safety and Hazards

Future Directions

Despite over 100 patents and numerous pharmacological activities of Alstonia scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids like N1-Methoxymethyl picrinine will require structure-activity relationship studies with natural analogues of this scaffold . This indicates a gap between the existing knowledge and the requisites for commercialization of Alstonia scholaris derived products .

Mechanism of Action

Target of Action

N1-Methoxymethyl picrinine is an indole alkaloid

Biochemical Pathways

It is known that it is an indole alkaloid, a class of compounds that often interact with various biochemical pathways . .

Result of Action

As an indole alkaloid, it may have various biological effects, but specific results of its action are currently unknown .

Action Environment

Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-Methoxymethyl picrinine involves the use of a multi-step reaction process. The starting materials are commercially available and can be easily obtained. The reaction steps involve the use of various reagents and solvents to achieve the desired product.", "Starting Materials": [ "Picrinine", "Formaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reaction of picrinine with formaldehyde in methanol to form N1-formyl picrinine", "Step 2: Reduction of N1-formyl picrinine with sodium borohydride to form N1-hydroxymethyl picrinine", "Step 3: Methylation of N1-hydroxymethyl picrinine with methyl iodide in the presence of sodium hydroxide to form N1-methoxymethyl picrinine", "Step 4: Extraction of N1-methoxymethyl picrinine from the reaction mixture using ethyl acetate", "Step 5: Purification of the product using column chromatography to obtain pure N1-methoxymethyl picrinine" ] } | |

CAS No. |

1158845-78-3 |

Molecular Formula |

C22H26N2O4 |

Appearance |

Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

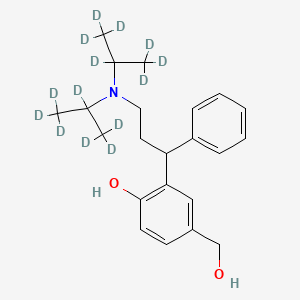

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)